Optical Rotation Sign and Magnitude: A Clear Stereochemical Fingerprint for (2S,3R)-2-Aminobutane-1,3-diol
The specific optical rotation of (2S,3R)-2-aminobutane-1,3-diol is markedly different from that of its (2S,3S) and (2R,3R) diastereomers. Under comparable aqueous conditions, the (2S,3R) isomer exhibits a strongly negative rotation of -15° to -17°, whereas (2S,3S) shows a small positive rotation (+4° to +7°) and (2R,3R) shows a weakly negative rotation (-4° to -6°) . This pronounced difference provides a robust, instrument-based method for verifying the identity and stereochemical integrity of the (2S,3R) material.
| Evidence Dimension | Specific Optical Rotation [α] (H₂O) |
|---|---|
| Target Compound Data | [α]D²⁵ = -15 ± 2° (c=4, H₂O) |
| Comparator Or Baseline | (2S,3S)-isomer: [α]D²⁰ = +4 to +7° (c=1, H₂O) ; (2R,3R)-isomer: [α]D²⁰ = -4.5 ± 0.5° (c=1, H₂O) |
| Quantified Difference | Magnitude differs by a factor of >2 and sign differs between (2S,3R) and (2S,3S). |
| Conditions | Polarimetry, aqueous solution, ambient temperature. |
Why This Matters
This clear analytical differentiation enables rigorous quality control and ensures that the correct stereoisomer is employed in stereospecific syntheses where the wrong configuration could lead to inactive or undesired products.
